OCTYL B-D-THIOGALACTOPYRANOSIDE
Description
Contextualization within Biochemical and Molecular Biology Research
In the realms of biochemical and molecular biology research, the study of membrane proteins is of paramount importance. These proteins are integral to a vast array of cellular processes, yet their hydrophobic nature makes them notoriously difficult to study in aqueous environments. This is where detergents like Octyl-β-D-thiogalactopyranoside become essential. OTG is an amphipathic molecule, meaning it possesses both a hydrophilic (water-loving) and a hydrophobic (water-fearing) region. This dual nature allows it to solubilize membrane proteins by forming micelles around their hydrophobic domains, effectively extracting them from the lipid bilayer of the cell membrane.
Once solubilized, these proteins can be purified and studied in their native, functional state. Non-ionic detergents such as OTG are particularly favored for these applications because they are considered "mild" and are less likely to denature the protein of interest compared to their ionic counterparts. This preservation of the protein's three-dimensional structure is crucial for accurate functional and structural analyses.
Comparative Analysis with Related Alkyl Glycoside Detergents in Research Paradigms (e.g., n-Octyl-β-D-glucopyranoside)
The selection of a detergent for a specific research application is a critical decision, as subtle differences in their properties can significantly impact experimental outcomes. OTG is often compared to its close relative, n-Octyl-β-D-glucopyranoside (OG), another widely used non-ionic detergent. The primary structural difference between the two is the presence of a sulfur atom in the glycosidic bond of OTG (a thioether linkage), whereas OG has an oxygen atom.
This seemingly minor substitution has significant consequences for their physicochemical properties, most notably their critical micelle concentration (CMC). The CMC is the concentration at which detergent monomers begin to aggregate into micelles. A lower CMC generally indicates a more hydrophobic and stable detergent. While specific data for Octyl-β-D-thiogalactopyranoside is not as prevalent, data for the closely related n-Octyl-β-D-thioglucopyranoside, which shares the key thioether linkage, shows a CMC of approximately 9 mM. nih.govwikipedia.org In contrast, n-Octyl-β-D-glucopyranoside has a significantly higher CMC of about 20-23 mM. peakproteins.combenthamopen.com This suggests that thioglycoside detergents like OTG are more efficient at forming micelles and can maintain protein solubility at lower concentrations.
Another key advantage of the thioether bond in OTG is its resistance to degradation by β-glucosidase enzymes, which can cleave the oxygen-based glycosidic bond in OG. wikipedia.org This enhanced stability makes OTG a more robust choice for longer experiments or when working with biological systems that may contain such enzymatic activity. nih.gov Furthermore, the concentration range for successful reconstitution of membrane proteins into liposomes has been found to be considerably wider for thioglycoside detergents compared to their glucoside counterparts, leading to more reproducible results. nih.gov
| Property | n-Octyl-β-D-thioglucopyranoside (analog of OTG) | n-Octyl-β-D-glucopyranoside (OG) |
|---|---|---|
| Critical Micelle Concentration (CMC) | ~9 mM | ~20-23 mM |
| Glycosidic Bond | Thioether (Sulfur) | Ether (Oxygen) |
| Stability to β-glucosidase | Resistant | Susceptible |
| Reconstitution Range | Wider | Narrower |
Historical Development and Significance of Thioglycoside Detergents in Research
The development of synthetic detergents for biological research has been a continuous process of refinement, aiming for agents that can effectively solubilize membrane components without compromising their biological activity. The first synthesis of thioglycosides dates back to 1909. mdpi.com Alkyl glycoside detergents, including n-Octyl-β-D-glucopyranoside, gained popularity in the 1980s as effective, non-denaturing solubilizing agents that could be easily removed by dialysis. nih.gov
The subsequent synthesis and characterization of their thioglycoside counterparts, such as n-Octyl-β-D-thioglucopyranoside, marked a significant advancement. nih.gov Researchers recognized that the introduction of the more stable thioether linkage offered distinct advantages in terms of chemical stability and, in many cases, cost-effectiveness of synthesis. nih.gov This led to the adoption of thioglycoside detergents for a variety of applications, from the solubilization and reconstitution of membrane proteins to their use in the crystallization of these proteins for structural determination. nih.govwikipedia.org
A notable member of the thiogalactoside family is Isopropyl β-D-1-thiogalactopyranoside (IPTG), a molecular mimic of allolactose (B1665239) used to induce gene expression in the lac operon system. chemicalbook.comwikipedia.org While not used as a detergent, the development and widespread use of IPTG in molecular biology highlights the versatility and significance of the thioglycoside structure in different research contexts. chemicalbook.comwikipedia.orgcfmot.detoku-e.com The stability of the thioether bond in IPTG is crucial for its function as an inducer, as it is not hydrolyzed by the cell, ensuring its concentration remains constant during an experiment. wikipedia.org This principle of enhanced stability is the same feature that makes detergent analogs like OTG so valuable for membrane protein research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O5S/c1-2-3-4-5-6-7-8-20-14-13(18)12(17)11(16)10(9-15)19-14/h10-18H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVLVOOFCGWBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962771 | |
| Record name | Octyl 1-thiohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42891-16-7 | |
| Record name | Octyl 1-thiohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization for Academic Applications
Established Synthetic Pathways for Octyl Thioglycosides
The preparation of octyl thioglycosides, including the galactose variant, is not based on naturally occurring pathways but relies on multi-step chemical synthesis. The general strategy involves the activation of the anomeric carbon of a protected galactose precursor, followed by a nucleophilic substitution with an octylthiol group. The synthesis is analogous to the widely documented preparation of n-octyl-β-D-thioglucopyranoside from D-glucose wikipedia.org.
The synthesis of Octyl β-D-thiogalactopyranoside typically commences with the readily available monosaccharide D-galactose. The process involves a sequence of protection, activation, thiolation, and deprotection steps to yield the final product. A common pathway mirrors the synthesis of Isopropyl β-D-thiogalactopyranoside (IPTG), which also starts from a galactose precursor google.com.
The key stages are:
Peracetylation: The hydroxyl groups of D-galactose are protected by acetylation. This is typically achieved by reacting galactose with acetic anhydride, often with a catalytic amount of acid, to form penta-acetyl galactose (per-O-acetylated galactose) google.comnih.gov. This protection strategy prevents unwanted side reactions in subsequent steps.
Formation of a Glycosyl Donor: The acetylated galactose is converted into a reactive glycosyl donor. One common method involves converting the peracetylated sugar into an acetobromo- or acetochloro-galactose. An alternative route, similar to that used for IPTG synthesis, involves reacting the penta-acetyl galactose with thiourea (B124793) in the presence of an acid catalyst like boron trifluoride to create a reactive isothiourea salt intermediate wikipedia.orggoogle.com.
Thioglycosylation (Introduction of the Octyl Group): The activated galactose donor is then reacted with a sulfur nucleophile. If an isothiourea intermediate is formed, it is typically reduced (e.g., with a pyrosulfite) to form a thiol, which then reacts with an alkyl halide like 1-bromooctane (B94149) wikipedia.orggoogle.com. Alternatively, the glycosyl donor can react directly with 1-octanethiol.
Deprotection: In the final step, the acetyl protecting groups are removed from the sugar ring. This is almost universally accomplished by alkaline hydrolysis, most commonly using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation), to yield the final product, Octyl β-D-thiogalactopyranoside wikipedia.orggoogle.com.
| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1. Acetylation | D-Galactose | Acetic Anhydride, Acid Catalyst | Penta-acetyl-β-D-galactopyranose | Protect hydroxyl groups |
| 2. Activation/Thiolation | Penta-acetyl-β-D-galactopyranose | Thiourea, Boron Trifluoride; then Sodium Pyrosulfite | Tetra-O-acetyl-galactopyranosyl-1-thiol | Create a reactive thiol intermediate |
| 3. Alkylation | Tetra-O-acetyl-galactopyranosyl-1-thiol | 1-Bromooctane, Base | Octyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside | Introduce the octyl aglycone |
| 4. Deacetylation | Octyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside | Sodium Methoxide in Methanol | Octyl β-D-thiogalactopyranoside | Yield the final unprotected compound |
The choice of reagents and catalysts is critical for achieving high yield and stereoselectivity (specifically the β-anomer).
Lewis Acids: Lewis acids such as boron trifluoride-etherate are commonly employed to catalyze the reaction between the peracetylated sugar and the thiol donor (e.g., thiourea or octanethiol) wikipedia.orggoogle.com.
Halogenated Intermediates: An older but effective method, the Koenigs-Knorr reaction, involves the formation of a glycosyl halide (e.g., acetobromogalactose) which then reacts with the thiol google.com.
Alternative Catalysts: To reduce costs associated with traditional catalysts (such as silver salts in Koenigs-Knorr methods), other options have been explored. Zinc oxide has been successfully used as a cheap and stable catalyst for the synthesis of octyl-β-D-glucopyranoside, a pathway that is adaptable for the galactoside analogue google.com. More recently, reusable solid acid catalysts like phosphotungstic acid have been used for the synthesis of thioglycosides under microwave-assisted conditions, offering a more efficient and environmentally friendly approach nih.gov.
| Catalyst Type | Example | Application | Advantages |
|---|---|---|---|
| Lewis Acid | Boron Trifluoride-etherate | Promotes reaction of acetylated sugar with thiol donor wikipedia.org | Effective and widely used |
| Metal Oxide | Zinc Oxide | Catalyzes reaction between acetyl bromo-sugar and octanol (B41247) google.com | Low cost, stable, simple operation google.com |
| Solid Acid | Phosphotungstic Acid | Microwave-assisted synthesis from per-O-acetyl saccharides nih.gov | Reusable, efficient |
| Promoter (Koenigs-Knorr) | Silver Salts (e.g., Silver Carbonate) | Activates glycosyl halide intermediate google.com | Historically significant, effective |
Production Optimization Strategies for Research-Grade Purity
Achieving research-grade purity (typically ≥98% or ≥99%) is essential, as impurities can interfere with sensitive biological assays. Optimization focuses on both maximizing yield and removing process-related contaminants.
Commercial preparations of similar detergents are often contaminated with ionic or UV-absorbing compounds nih.govresearchgate.net. Therefore, rigorous purification is a key part of the production.
Purification of Intermediates: A crucial optimization strategy is the purification of the acetylated intermediate (Octyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside) before the final deprotection step. This intermediate is often a crystalline solid, making it amenable to purification by recrystallization from a suitable solvent system, such as methanol and water google.com. This step effectively removes many reagents and byproducts from earlier stages.
Chromatographic Methods: After the final synthesis step, column chromatography is the primary method for achieving high purity. For commercial production, techniques like mixed-bed ion exchange chromatography are used to remove charged impurities nih.govresearchgate.net. For laboratory and research-grade materials, high-performance liquid chromatography (HPLC) is often used to ensure the final product meets strict purity standards, such as >99% by HPLC analysis.
Endotoxin (B1171834) Removal: For biological applications, particularly in protein purification, endotoxin contamination is a major concern. It has been demonstrated that detergents like octyl-β-D-1-thioglucopyranoside can be used in wash steps during chromatography to disrupt endotoxin-protein interactions and reduce endotoxin levels in the final purified protein solution nih.govresearchgate.net. This highlights the importance of ensuring the detergent itself is free from such contaminants.
Exploration of Structural Modifications for Enhanced Research Utility (e.g., Acetylated Forms)
Structural modifications of Octyl β-D-thiogalactopyranoside can be explored to fine-tune its properties for specific research needs. The most common structural variant encountered is the acetylated form, which is a key synthetic intermediate.
Acetylated Forms: The peracetylated intermediate, Octyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside, is the direct precursor to the final compound nih.gov. In this form, the acetyl groups act as protecting groups for the hydroxyl moieties of the galactose ring. This protection is essential to direct the reaction to the anomeric carbon and prevent the formation of undesired byproducts. While not used as a detergent itself due to its increased hydrophobicity and lack of free hydroxyl groups, its synthesis and purification are critical for the quality of the final product.
Sugar Headgroup Modifications: While this article focuses on the galactopyranoside form, the synthetic methodologies described are readily applicable to other monosaccharides, leading to detergents like the widely used n-octyl-β-D-thioglucopyranoside (OTG) wikipedia.orgcube-biotech.com. Furthermore, chemoenzymatic methods have been developed to modify the sugar headgroup itself, for instance, by oxidizing the primary alcohol to a carboxylic acid to create an anionic surfactant from a non-ionic precursor lu.se. Such modifications expand the utility of the thioglycoside scaffold for new applications.
Fundamental Principles of Octyl B D Thiogalactopyranoside As a Nonionic Detergent in Membrane Biochemistry
Detergent-Induced Membrane Solubilization Mechanisms
The primary function of a nonionic detergent like octyl β-D-thiogalactopyranoside in membrane biochemistry is to extract integral membrane proteins from their native lipid bilayer environment into an aqueous solution while preserving their structure and function. sigmaaldrich.com This process, known as solubilization, occurs through a multi-stage mechanism driven by the amphipathic nature of the detergent molecules, which possess both a hydrophilic head group and a hydrophobic tail. peakproteins.com
Disruption of Lipid Bilayer Integrity
The solubilization process begins with the partitioning of detergent monomers from the aqueous phase into the lipid bilayer of the cell membrane. sigmaaldrich.com At low concentrations, below the detergent's critical micelle concentration (CMC), these monomers insert themselves between the lipid molecules. sigmaaldrich.comnih.gov This insertion disrupts the highly ordered structure of the lipid bilayer, increasing its fluidity and permeability. nih.govnih.gov The hydrophobic alkyl tails of the detergent interact with the acyl chains of the lipids, while the hydrophilic sugar-based head groups align with the polar head groups of the lipids at the bilayer surface. peakproteins.comnih.gov This initial perturbation structurally destabilizes the membrane, preparing it for complete disintegration as the detergent concentration increases. sigmaaldrich.com
Formation of Mixed Micelles and Protein-Detergent Complexes
As the concentration of the detergent in the membrane reaches a saturation point, which occurs at or above the CMC, the lipid bilayer begins to break apart. sigmaaldrich.com The membrane components—lipids and proteins—are then incorporated into detergent micelles. sigmaaldrich.com This results in the formation of various structures, primarily mixed micelles containing lipids and detergent molecules, and protein-detergent complexes. wikipedia.orgnih.gov
In a protein-detergent complex, the hydrophobic transmembrane domains of the protein are shielded from the aqueous environment by a surrounding layer of detergent molecules. The hydrophobic tails of the detergent associate with the protein's hydrophobic surfaces, while the hydrophilic heads face outward, rendering the entire complex soluble in water. sigmaaldrich.com This mimics the native lipid environment, which is crucial for maintaining the protein's conformational integrity. sigmaaldrich.com The end-state of solubilization is a solution containing protein-detergent complexes, mixed lipid-detergent micelles, and empty detergent micelles. sigmaaldrich.comsigmaaldrich.com
Micellization Behavior and Critical Micelle Concentration (CMC) in Research Contexts
Detergents only form the micellar structures necessary for membrane solubilization when their concentration exceeds a specific threshold known as the critical micelle concentration (CMC). peakproteins.com Below the CMC, detergent molecules exist primarily as monomers in solution. justagriculture.in Above the CMC, monomers spontaneously self-assemble into micelles, which are dynamic, spheroidal aggregates where the hydrophobic tails form a core and the hydrophilic heads create an outer shell. peakproteins.com The CMC is a critical parameter in membrane protein research, as a detergent concentration well above the CMC is required to ensure proteins remain solubilized and stable throughout purification and analysis. nih.govmdpi.com For the closely related analogue, n-octyl-β-D-thioglucopyranoside (OTG), the CMC is approximately 9 mM. wikipedia.orgnih.gov
Determination Methods for CMC in Aqueous and Biological Systems
The CMC is an experimentally determined value, and various techniques are employed to measure the distinct physicochemical changes that occur at this concentration threshold. justagriculture.in Common methods include:
Surface Tension Measurement : Below the CMC, adding surfactant monomers significantly lowers the surface tension of the solution. Once micelles begin to form, the monomer concentration remains relatively constant, and the surface tension plateaus. The CMC is identified as the inflection point on a plot of surface tension versus surfactant concentration. justagriculture.inalfa-chemistry.com
Fluorescence Spectroscopy : This technique utilizes fluorescent probes, such as pyrene, that are sensitive to the polarity of their microenvironment. In an aqueous solution, the probe has a particular fluorescence emission spectrum. When micelles form, the hydrophobic probe partitions into the hydrophobic micellar core, causing a distinct shift in its fluorescence spectrum. The CMC is determined by plotting the fluorescence intensity ratio against the detergent concentration and identifying the point of sharpest change. alfa-chemistry.comresearchgate.netnih.gov
Light Scattering : The intensity of scattered light from a solution increases significantly when large particles, such as micelles, are formed. By measuring the light scattering intensity at various detergent concentrations, the CMC can be identified as the concentration at which a sharp increase in scattering occurs. justagriculture.inresearchgate.net Dynamic light scattering can also be used to determine the size and aggregation number of the micelles formed. nih.gov
Conductivity Measurement : This method is applicable to ionic detergents, where the formation of micelles traps counter-ions, leading to a change in the slope of the conductivity versus concentration plot. justagriculture.inresearchgate.net
| Determination Method | Principle | Typical Observation |
|---|---|---|
| Surface Tension | Measures the tension at the air-water interface. | Surface tension decreases and then plateaus at the CMC. alfa-chemistry.com |
| Fluorescence Spectroscopy (with probe) | Detects changes in the microenvironment of a fluorescent probe. | A sharp change in fluorescence intensity or wavelength occurs as the probe enters the micelle core. researchgate.net |
| Light Scattering | Measures the intensity of light scattered by particles in solution. | Scattering intensity increases sharply with the formation of micelles. justagriculture.in |
Factors Influencing Micelle Formation (e.g., Temperature, Ionic Strength)
The CMC and micelle properties are not fixed values but are influenced by environmental conditions such as temperature and the ionic strength of the solution. scialert.netput.ac.ir
Temperature : The effect of temperature on the CMC of nonionic detergents can be complex. For many nonionic detergents, the CMC initially decreases with increasing temperature. scialert.net This is often attributed to the dehydration of the hydrophilic head groups, which reduces their solubility and favors micelle formation. researchgate.net However, for some ionic surfactants, the CMC reaches a minimum at a certain temperature and then increases, exhibiting a U-shaped behavior. scialert.net Studies on OTG have shown that as temperature increases, the size of the micelles tends to grow. nih.gov
Ionic Strength : The addition of salt (increasing ionic strength) generally lowers the CMC of nonionic detergents, although the effect is typically less pronounced than for ionic detergents. put.ac.irresearchgate.net The presence of electrolytes in the aqueous phase can reduce the repulsion between the hydrophilic head groups and promote the dehydration of the surfactant, both of which favor the aggregation of monomers into micelles at a lower concentration. put.ac.ir
| Factor | General Effect on Nonionic Detergent CMC | Underlying Reason |
|---|---|---|
| Increasing Temperature | Generally decreases CMC (to a point). scialert.net | Dehydration of hydrophilic head groups increases hydrophobicity, favoring aggregation. researchgate.net |
| Increasing Ionic Strength (Salt) | Decreases CMC. put.ac.ir | Reduces repulsion between head groups and promotes dehydration, favoring micellization. |
Preservation of Native Protein Structure and Functionality during Solubilization
A key advantage of nonionic detergents like octyl β-D-thiogalactopyranoside and its analogues is their ability to solubilize membrane proteins gently, largely preserving their native structure and biological function. wikipedia.orgnih.gov Unlike ionic detergents that can be strongly denaturing, nonionic detergents primarily disrupt lipid-lipid and lipid-protein interactions while leaving protein-protein interactions intact. novoprolabs.com
The "mild" nature of these detergents stems from their uncharged, hydrophilic head groups. novoprolabs.com This characteristic prevents the drastic alteration of the protein's native electrostatic interactions, which are critical for maintaining its tertiary and quaternary structure. Research on OTG has shown that membrane proteins from Escherichia coli could be effectively solubilized with no observed inactivation. nih.gov Furthermore, its utility is demonstrated in the successful reconstitution of functional membrane carriers into liposomes after solubilization, indicating that the protein's activity was retained. nih.gov The ability to maintain protein integrity makes these detergents invaluable for structural and functional studies, including X-ray crystallography and cryo-electron microscopy, where a stable and active protein-detergent complex is essential. nih.govugr.es The stability of the thioether linkage in thioglycoside detergents also makes them resistant to degradation by β-glucosidase enzymes, which can be an advantage over their O-glycoside counterparts. wikipedia.org
Dialyzability and Removal from Protein Preparations
The effective removal of a detergent from a protein-detergent complex is a critical step in many biochemical and structural biology workflows, particularly for the functional reconstitution of membrane proteins into lipid bilayers or for downstream analytical techniques that are incompatible with detergents. The dialyzability of a detergent is a key physicochemical property that dictates the ease of its removal.
While detailed research findings and specific quantitative data regarding the dialyzability of Octyl β-D-thiogalactopyranoside are not extensively documented in publicly available literature, the principles governing its removal can be understood from the general behavior of non-ionic alkyl glycoside detergents. The efficiency of detergent removal by dialysis is primarily influenced by the detergent's Critical Micelle Concentration (CMC), aggregation number, and resulting micelle molecular weight.
Detergents with a high CMC are generally easier to remove by dialysis. Below the CMC, the detergent exists as monomers. These monomers can readily pass through the pores of a dialysis membrane, whereas the much larger protein-detergent complexes and detergent micelles are retained. A high concentration of monomers at equilibrium allows for a rapid rate of dialysis. Detergents that form small micelles also facilitate more efficient removal compared to those that form large, stable aggregates.
For comparison, structurally similar non-ionic detergents are known for their relatively high CMC values, which contributes to their straightforward removal from protein preparations.
n-Octyl-β-D-thioglucopyranoside (OTG) , a close analog, has a CMC of approximately 9 mM. wikipedia.orgnih.gov It is considered easily removable by dialysis; for instance, 95% of OTG can be removed from a 43 mM solution within six hours under standard conditions. wikipedia.org
n-Octyl-β-D-glucopyranoside (OG) has an even higher CMC, typically in the range of 20-25 mM, and forms micelles with a molecular weight of about 25 kDa, also facilitating its removal by dialysis. interchim.fr
Given these principles, the dialyzability of Octyl β-D-thiogalactopyranoside is expected to be favorable for its use in membrane protein research. However, without specific experimental data on its CMC and micelle size, precise dialysis conditions and efficiency cannot be detailed. Other methods commonly used for the removal of such detergents include gel filtration chromatography, hydrophobic adsorption chromatography, and protein precipitation. creative-biolabs.com
The following table summarizes the key properties of related detergents that are relevant for their removal by dialysis. The absence of data for Octyl β-D-thiogalactopyranoside underscores the need for direct experimental characterization.
| Compound | Critical Micelle Concentration (CMC) | Micelle Molecular Weight | Notes |
| Octyl β-D-thiogalactopyranoside | Data not available | Data not available | Properties are inferred from related compounds. |
| n-Octyl-β-D-thioglucopyranoside (OTG) | ~9 mM wikipedia.orgnih.gov | Data not available | Considered easily removable by dialysis. caymanchem.com |
| n-Octyl-β-D-glucopyranoside (OG) | 20-25 mM interchim.fr | ~25 kDa interchim.fr | Readily removed by dialysis. caymanchem.com |
Advanced Applications in Membrane Protein Research
Extraction and Purification of Integral Membrane Proteins
The initial and most critical step in studying an integral membrane protein is its extraction from the native membrane environment in a stable and active form. Octyl β-D-thiogalactopyranoside is widely employed for this purpose due to its mild, non-denaturing properties. ugr.es
Effective solubilization requires disrupting the lipid bilayer and forming mixed micelles containing lipids, proteins, and detergent molecules. The success of this process is highly dependent on carefully optimized conditions to ensure the protein remains in its native conformation. Key parameters that require empirical determination for each specific membrane protein include the detergent-to-protein ratio, temperature, pH, and ionic strength. ugr.es
The concentration of Octyl β-D-thiogalactopyranoside is a critical factor. It must be above its critical micelle concentration (CMC) to form the micelles necessary for solubilization. For instance, studies on Escherichia coli membrane proteins showed effective solubilization at concentrations between 25-35 mM, with a CMC of 9 mM. nih.gov The optimal ratio of protein concentration to detergent concentration is typically screened, with protein concentrations often in the range of 1 to 10 mg/ml. The solubilization power of Octyl β-D-thiogalactopyranoside has been found to be equivalent to that of its analogue, n-octyl-β-D-glucopyranoside. nih.gov
A quantitative analysis of the interaction between a similar detergent, octyl-β-D-glucopyranoside (OG), and lipid bilayers composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) provides insight into the thermodynamics of this process.
| Parameter | Value | Conditions |
| Partition Coefficient (K) | 120 ± 10 M⁻¹ | POPC Bilayer |
| Molar Binding Enthalpy (ΔH°(D)) | 1.3 ± 0.15 kcal/mol | POPC Bilayer |
| Free Energy of Binding (ΔG°(D)) | -5.2 kcal/mol | POPC Bilayer |
| Molar Heat Capacity (ΔCp) | -75 cal K⁻¹ mol⁻¹ | POPC Bilayer |
| Thermodynamic parameters of Octyl-β-D-glucopyranoside partitioning into POPC lipid bilayers. hbku.edu.qa |
Following solubilization, the target protein must be purified from other cellular components. Octyl β-D-thiogalactopyranoside is compatible with various downstream purification techniques, including affinity chromatography, ion-exchange chromatography, and gel filtration. Its non-ionic nature ensures that it does not interfere with the binding mechanisms of most chromatography resins.
A significant application is the use of this detergent in wash steps during chromatography to remove challenging impurities like endotoxins. researchgate.net Studies have demonstrated that an Octyl β-D-thiogalactopyranoside wash can effectively disrupt both hydrophobic and electrostatic interactions between endotoxins and the target protein, leading to a significant reduction in endotoxin (B1171834) levels in the final purified protein solution. researchgate.net This is particularly crucial for proteins intended for use in functional assays where endotoxin contamination can interfere with results. researchgate.net For example, a two-step extraction process using this detergent was optimized for the isolation of the major outer membrane protein (MOMP) of Chlamydia trachomatis. ugr.es
Maintaining the stability and activity of a membrane protein after its removal from the native lipid environment is a primary challenge. The choice of detergent is paramount, as a detergent that is effective for solubilization may not be ideal for long-term stability or subsequent applications like crystallization. Non-ionic surfactants like Octyl β-D-thiogalactopyranoside are generally considered "mild" and are known to solubilize membrane proteins while preserving their structural integrity and functional properties. ugr.es
Strategies to enhance stability often involve screening a panel of detergents or detergent/lipid combinations. It is recommended to proceed with purification immediately after solubilization to minimize protein degradation, aggregation, or loss of activity. Furthermore, optimizing the expression system itself can significantly impact the final yield of stable protein. For instance, modulating the protein production rate in E. coli can prevent the saturation of cellular machinery involved in protein biogenesis, thereby improving the yields of properly folded membrane proteins.
Reconstitution of Membrane Proteins into Artificial Lipid Systems
To study the function of membrane proteins in a more native-like environment, they are often reconstituted into artificial lipid systems such as liposomes or nanodiscs. mdpi.com This process involves replacing the detergent micelles surrounding the protein with a lipid bilayer.
The most common method for reconstitution is detergent-mediated. d-nb.info This involves mixing the purified, detergent-solubilized membrane protein with phospholipids (B1166683) that have also been solubilized by a detergent. mdpi.comscielo.br The detergent is then slowly removed, prompting the self-assembly of phospholipids into a bilayer that incorporates the membrane protein, forming proteoliposomes. mdpi.comd-nb.info
Methods for detergent removal include dialysis, dilution, or the use of hydrophobic adsorbent beads. mdpi.comresearchgate.net The choice of method can influence the size and homogeneity of the resulting proteoliposomes. d-nb.info The physical properties of Octyl β-D-thiogalactopyranoside, such as its relatively high CMC, make it amenable to removal by dialysis. ugr.es Studies have shown that the concentration range of this detergent for successful reconstitution of the melibiose (B213186) carrier into liposomes (45-70 mM) is considerably wider than that for n-octyl-β-D-glucopyranoside (43-46 mM), which may lead to more reproducible results. nih.gov
The interaction of the detergent with the lipid bilayer during this process is complex. Below its CMC, the related detergent octyl-β-D-glucopyranoside does not solubilize the bilayer but can induce disorganization in specific lipid domains. nih.gov At concentrations above the CMC, the detergent can cause complete desorption of the bilayer. nih.gov
| Detergent | Property | Value |
| Octyl β-D-thiogalactopyranoside | Critical Micelle Concentration (CMC) | 9 mM |
| Octyl β-D-thiogalactopyranoside | Effective Solubilization Concentration | 25 - 35 mM |
| Octyl β-D-thiogalactopyranoside | Successful Reconstitution Range | 45 - 70 mM |
| n-octyl-β-D-glucopyranoside | Successful Reconstitution Range | 43 - 46 mM |
| Comparison of properties for Octyl β-D-thiogalactopyranoside and a related detergent. nih.gov |
The ultimate goal of reconstitution is to create a system where the protein's biological activity can be assayed. d-nb.info Functional reconstitution allows for the investigation of transport, signaling, or enzymatic properties of the membrane protein in a controlled lipid environment, free from the interference of other cellular components. scielo.br
The detergent dilution method is a simple and effective technique for functional reconstitution. By diluting the protein-lipid-detergent mixture with a detergent-free buffer, the detergent concentration is lowered below its CMC, triggering the formation of functional proteoliposomes. nih.govd-nb.info The success of this process is often assessed by functional assays, such as monitoring membrane potential with a voltage-sensitive dye for ion channels or measuring substrate transport for carrier proteins. d-nb.info The reconstitution of the melibiose carrier using Octyl β-D-thiogalactopyranoside demonstrated that this detergent is highly effective for creating functionally active proteoliposomes. nih.gov
Facilitation of Membrane Protein Crystallization and Cryo-Electron Microscopy (Cryo-EM) Studies
Octyl β-D-thiogalactopyranoside, and its close analogue n-octyl-β-D-thioglucopyranoside (OTG), serve as crucial non-ionic detergents in the structural determination of membrane proteins through X-ray crystallography and cryo-electron microscopy (cryo-EM). nih.govwikipedia.org The amphipathic nature of these molecules, featuring a hydrophilic galactose/glucose head and a hydrophobic octyl tail, allows them to effectively solubilize membrane proteins by replacing the native lipid bilayer and forming protein-detergent micelles. nih.gov This process is fundamental for extracting proteins from the membrane while preserving their native conformation, a prerequisite for successful structural studies.
In the context of crystallization , the choice of detergent is critical. The detergent micelle must be small and homogenous enough to allow for the orderly packing of protein-detergent complexes into a well-defined crystal lattice. nih.gov N-octyl-β-D-thioglucopyranoside has been shown to be effective in producing large, coherent two-dimensional (2D) crystals of various membrane proteins, including FhuA from Escherichia coli and Photosystem I from a cyanobacterium. nih.gov The use of this thioglycosylated detergent can lead to a significant increase in the size of reconstituted membrane structures, which is advantageous for analysis by electron crystallography. nih.gov The stability of the thioether linkage in OTG and its galactoside counterpart, compared to the oxygen-based linkage in standard glucosides, makes them resistant to degradation by β-glucosidase enzymes, ensuring the integrity of the detergent during long crystallization experiments. wikipedia.org
For Cryo-EM , the detergent's role is to maintain the protein's solubility and structural integrity in a thin layer of vitrified ice. cancer.gov The detergent micelle surrounding the protein should be minimal to reduce noise and enhance the signal-to-noise ratio in the resulting electron micrographs. The ability to achieve near-atomic resolution with cryo-EM has revolutionized structural biology, allowing for the visualization of large, flexible complexes that are difficult to crystallize. cancer.govresearchgate.net Studies have successfully determined high-resolution cryo-EM structures of membrane proteins purified with various detergents, including the related n-octyl-β-D-glucoside (OG). nih.gov For instance, the structure of the Haemophilus influenzae Tellurite-Resistance Protein A (HiTehA) was determined at a 3.1 Å resolution using OG. nih.gov Similarly, the structure of β-galactosidase in complex with an inhibitor, phenylethyl-β-D-thiogalactopyranoside (PETG), was resolved to 2.2 Å, demonstrating the utility of thiogalactoside compounds in achieving high-resolution cryo-EM maps. cancer.govresearchgate.net
Table 1: Research Findings in Membrane Protein Structural Studies
| Technique | Protein Studied | Detergent/Compound Used | Key Finding |
|---|---|---|---|
| 2D Crystallography | FhuA, Photosystem I, Light-harvesting complex II | n-octyl-β-D-thioglucopyranoside | Induced a considerable increase in the size of reconstituted membrane structures, producing large and coherent 2D crystals suitable for structural analysis. nih.gov |
| Cryo-EM | Haemophilus influenzae Tellurite-Resistance Protein A (HiTehA) | n-octyl-β-D-glucoside (OG) | Facilitated the determination of the cryo-EM structure at a resolution of 3.1 Å. nih.gov |
Application in Two-Dimensional Electrophoresis and Immunoprecipitation Studies
The properties of Octyl β-D-thiogalactopyranoside and its analogues make them valuable reagents in proteomic techniques such as two-dimensional electrophoresis (2D-PAGE) and immunoprecipitation (IP). scientificlabs.ienih.gov These methods rely on the effective solubilization of proteins and the preservation of their native structure or specific epitopes for antibody recognition.
Two-Dimensional Electrophoresis is a powerful technique for separating complex protein mixtures. nih.gov It involves a first-dimension separation by isoelectric focusing (IEF), based on the protein's isoelectric point, followed by a second-dimension separation by SDS-polyacrylamide gel electrophoresis (SDS-PAGE), based on molecular weight. nih.gov Non-ionic detergents like n-octyl-β-D-glucopyranoside (OGP), a close relative of Octyl β-D-thiogalactopyranoside, are used during the IEF step. scientificlabs.ie Their purpose is to solubilize proteins, particularly hydrophobic membrane proteins, and prevent their aggregation and precipitation as they migrate through the pH gradient to their isoelectric point. OGP has been demonstrated to be superior to other detergents like Triton X-100 for the IEF of plant proteins. scientificlabs.ie
Immunoprecipitation (IP) is an affinity purification method used to isolate a specific protein from a complex mixture using an antibody immobilized on a solid support. thermofisher.com The success of IP depends on keeping the target protein soluble in a near-native state so that the antibody can recognize and bind to its specific epitope. Detergents are essential components of the lysis and wash buffers used in IP. nih.govnih.gov Studies have shown that adding n-octyl glucoside to immunoprecipitation buffers can dramatically improve the selectivity of phosphotyrosine peptide immunopurification by reducing non-specific binding. nih.gov Optimal results were achieved when the detergent concentration was above its critical micelle concentration. nih.gov In other protocols, a lysis buffer containing octyl-β-D-glucopyranoside has been successfully used for co-immunoprecipitation in a 96-well plate format, highlighting its utility in both small- and large-scale IP experiments. nih.gov
Table 2: Applications in Electrophoresis and Immunoprecipitation
| Technique | Purpose of Detergent | Advantages Observed |
|---|---|---|
| Two-Dimensional Electrophoresis | Solubilizes proteins for the first-dimension isoelectric focusing (IEF) step. scientificlabs.ie | Prevents protein aggregation and precipitation during IEF, leading to better resolution. Shown to be superior to Triton X-100 for some applications. scientificlabs.ie |
| Immunoprecipitation | Solubilizes target proteins from cell lysates while maintaining the integrity of the antibody epitope. Reduces non-specific binding. nih.gov | Dramatically improves the selectivity and sensitivity of the assay by minimizing the background of non-specifically bound proteins. nih.gov |
Scant Evidence of Octyl β-D-thiogalactopyranoside in Mainstream Glycobiology Research
Intensive investigation into the scientific literature reveals a notable scarcity of dedicated research on the specific applications of Octyl β-D-thiogalactopyranoside within the core areas of glycobiology outlined for this review. While its structural similarity to other well-known thioglycosides suggests potential utility, documented evidence of its use in studying glycoprotein (B1211001) and glycolipid systems, its application in enzymatic assays for glycosylation, or its role in analyzing carbohydrate-protein recognition and signaling pathways is sparse and largely indirect.
Role in Glycobiology and Carbohydrate Protein Interaction Studies
The role of Octyl β-D-thiogalactopyranoside in glycobiology is not well-documented in comparison to its glucose analog, Octyl β-D-thioglucopyranoside, or the widely used inducer, Isopropyl β-D-1-thiogalactopyranoside (IPTG). The existing literature primarily mentions the compound in broader contexts, such as lists of potential non-ionic detergents for cell lysis or as a component in biosensor applications, rather than in detailed glycobiology studies.
There is no significant body of research currently available that details the use of Octyl β-D-thiogalactopyranoside for the specific investigation of glycoprotein (B1211001) and glycolipid systems. While non-ionic detergents are crucial for solubilizing membrane-associated proteins and lipids for study, the literature does not specify the application of this particular compound for such purposes.
The primary documented use of Octyl β-D-thiogalactopyranoside (abbreviated as OBDG) is in enzymatic assays related to the activity of β-galactosidase. researchgate.netresearchgate.net Research on electrochemical biosensors for the detection of coliform bacteria utilized OBDG, in conjunction with IPTG, to reduce the time required for detection. researchgate.netresearchgate.net In this system, the compound likely acts as an inducer or substrate for the β-galactosidase enzyme, the presence of which indicates bacterial contamination. However, this application is focused on bacterial detection rather than the study of glycosylation processes central to glycobiology.
Table 1: Application of Octyl β-D-thiogalactopyranoside in an Enzymatic Assay
| Application Area | Enzyme | Role of Compound | Research Focus |
|---|
This table is based on data from a study on a novel sensor platform for rapid detection and quantification of coliforms. researchgate.net
No specific studies were identified that employ Octyl β-D-thiogalactopyranoside for the analysis of carbohydrate-protein recognition or associated signaling pathways. Such studies often require molecules that can act as specific inhibitors or affinity ligands to probe these interactions. The literature does not currently support a role for this compound in such applications. In one patent, the compound is listed among many potential formulation components, and the research mentions the use of antibodies for staining in relation to cell signaling, but does not link this to Octyl β-D-thiogalactopyranoside itself. google.com
Following a comprehensive search of available scientific literature, it has been determined that there is no specific information regarding the use of the chemical compound "Octyl β-D-thiogalactopyranoside" within the context of cell-free expression systems for macromolecular production as outlined in the user's request.
The requested article structure focuses on:
Enabling the production of membrane proteins in cell-free environments.
Strategies for mitigating cytotoxicity and aggregation in cell-free synthesis.
Optimization of cell-free reaction mixtures for soluble protein expression.
Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline and focuses exclusively on the specified compound due to the absence of relevant research findings in the public domain.
Molecular Interactions and Biophysical Characterization of Octyl B D Thiogalactopyranoside Systems
Self-Aggregation Behavior and Micellar Structure Characterization
There is no published data on the Critical Micelle Concentration (CMC), aggregation number, or thermodynamics of micelle formation for Octyl β-D-thiogalactopyranoside.
Influence of Environmental Parameters on Aggregation
The aggregation behavior of octyl β-D-thiogalactopyranoside and related surfactants is sensitive to environmental conditions such as temperature and the presence of co-solvents.
Studies on n-octyl-β-D-thioglucopyranoside have shown that an increase in temperature leads to a more spontaneous formation of micelles. researchgate.net This is also reflected in the standard Gibbs free energy changes, which indicate an increased tendency for aggregation at higher temperatures. researchgate.net
The addition of co-solvents like ethylene (B1197577) glycol has a significant impact on micelle formation. For n-octyl-β-D-thioglucopyranoside, the presence of ethylene glycol leads to a systematic increase in the critical micelle concentration (CMC). nih.gov This is attributed to a reduction in the cohesive energy of the mixed solvent compared to pure water, which increases the solubility of the surfactant. nih.gov Static light scattering measurements have revealed that the mean aggregation number of these micelles decreases with the addition of ethylene glycol. nih.gov Furthermore, dynamic light scattering data indicate that the effect of surfactant concentration on micellar size is also influenced by the co-solvent content. nih.gov Time-resolved fluorescence anisotropy studies suggest that the presence of ethylene glycol leads to less compact micelles. nih.gov
Table 2: Effect of Environmental Parameters on Micellar Properties of n-Octyl-β-D-thioglucopyranoside
| Parameter | Effect on Micellization | Technique | Reference |
| Increasing Temperature | More spontaneous micelle formation | Surface Tension, Density, Viscosity, Fluorescence, Dynamic Light Scattering | researchgate.net |
| Addition of Ethylene Glycol | Increased CMC, Decreased aggregation number, Less compact micelles | Surface Tension, Pyrene 1:3 Ratio Method, Static and Dynamic Light Scattering, Time-Resolved Fluorescence Anisotropy | nih.gov |
Spectroscopic and Chromatographic Techniques for Molecular Characterization
A variety of spectroscopic and chromatographic methods are employed to characterize the structure, purity, and aggregation of octyl β-D-thiogalactopyranoside.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of octyl β-D-thiogalactopyranoside and its derivatives. High-resolution 1H, 13C, and, where applicable, 31P NMR have been used to characterize related glycosides. nih.gov For instance, in the analysis of phosphorylated derivatives of octyl β-D-galactopyranosyl-(1→4)-2-acetamido-2-deoxy-β-D-glucopyranoside, phosphorylation resulted in characteristic downfield shifts of the signals for the nucleus at the substitution site in both 1H and 13C NMR spectra. nih.gov Two-dimensional NMR techniques such as COSY, HMQC, HMBC, and ROESY are instrumental in establishing the connectivity and spatial relationships between atoms, which is crucial for determining the structure of complex carbohydrates like galactomannans. researchgate.net
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is an essential technique for confirming the molecular weight and elemental composition of octyl β-D-thiogalactopyranoside. It is also used to identify and characterize related compounds and potential impurities. In the analysis of lanthipeptides, for example, tandem mass spectrometry with collision-induced dissociation (CID) and electron capture dissociation (ECD) has been used to determine fragmentation patterns and confirm structural features. nih.gov For surfactin (B1297464) homologues, mass spectrometry in positive ion mode is used for purity assays, with specific mass ranges being analyzed. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of octyl β-D-thiogalactopyranoside and for its quantification in various samples. Isocratic reverse-phase HPLC (RP-HPLC) with UV detection is a common approach. nih.gov This method has been validated for specificity, linearity, precision, accuracy, and limits of detection and quantification for analyzing various compounds, including those in complex biological matrices. nih.gov Commercial preparations of related detergents like octyl β-D-glucopyranoside can contain UV-absorbing or ionic impurities, which can be monitored and removed using techniques including HPLC. nih.govresearchgate.net
Light Scattering Techniques for Micelle Sizing and Dynamics
Light scattering techniques, particularly dynamic light scattering (DLS), are non-invasive methods ideal for studying the size, critical micelle concentration (CMC), and aggregation number of micelles in their native environment. malvernpanalytical.com DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles. malvernpanalytical.com This data can be used to determine the diffusion coefficients and subsequently the particle size via the Stokes-Einstein equation. malvernpanalytical.com
Static light scattering (SLS) is another valuable technique that can provide information on the mean aggregation number of micelles. nih.gov Both static and dynamic light scattering experiments have been used to investigate micelle growth and hydration. researchgate.net For instance, in studies of n-octyl-β-D-thioglucopyranoside, light scattering data have been central to understanding the transition from spherical to rod-like micellar structures. researchgate.net
Table 3: Application of Analytical Techniques for Octyl β-D-thiogalactopyranoside and Related Compounds
| Technique | Application | Key Findings/Capabilities | Reference |
| NMR Spectroscopy | Structural elucidation | Determines atomic connectivity and spatial relationships. | nih.govresearchgate.net |
| Mass Spectrometry | Molecular weight confirmation and structural analysis | Confirms molecular mass and fragmentation patterns. | nih.govnih.gov |
| HPLC | Purity assessment and quantification | Separates and quantifies the compound and impurities. | nih.govnih.gov |
| Light Scattering (DLS & SLS) | Micelle sizing and dynamics | Measures hydrodynamic radius, aggregation number, and monitors micelle growth. | nih.govmalvernpanalytical.comresearchgate.net |
Emerging Research Directions and Future Perspectives
Development of Optimized Detergent Screening Protocols
The extraction and stabilization of integral membrane proteins (IMPs) from their native lipid bilayer environment is a critical bottleneck in their structural and functional characterization. nih.govresearchgate.net Detergents are essential for this process, but a single detergent is rarely optimal for all membrane proteins. nih.gov This necessitates robust screening protocols to identify the ideal detergent and conditions for each specific target protein.
The development of optimized screening protocols is an active area of research. These protocols aim to systematically test a wide array of detergents with varying properties to find those that yield stable, monodisperse protein-detergent complexes suitable for downstream applications like crystallization or functional assays. nih.govhamptonresearch.com Key parameters in these screens include detergent type (ionic, non-ionic, zwitterionic), concentration relative to the critical micelle concentration (CMC), and the use of additives. hamptonresearch.com
Octyl β-D-thiogalactopyranoside, as a non-ionic detergent, is a key component of these screening panels. Its properties, such as a defined CMC and micelle size, influence its interaction with membrane proteins. caymanchem.com Screening protocols often involve comparing OTG with other glucosides, maltosides, and novel detergents to assess extraction efficiency and long-term stability of the target protein. nih.gov For instance, studies have shown that while some detergents are broadly effective, specific classes of membrane proteins may show preferential stability in a particular detergent, highlighting the value of empirical screening. nih.gov The goal is to create a matrix of conditions that can quickly identify the most promising detergent for a new membrane protein target, thereby accelerating the research pipeline.
Table 1: Comparison of Properties for Commonly Used Non-Ionic Detergents
| Detergent Name | Abbreviation | Critical Micelle Concentration (CMC) | Micelle Molecular Weight (kDa) |
|---|---|---|---|
| n-Dodecyl-β-D-maltopyranoside | DDM | 0.0087% | ~70 |
| n-Decyl-β-D-maltopyranoside | DM | 0.087% | - |
| n-Octyl-β-D-glucopyranoside | OG | 0.53% (~20 mM) mdpi.com | ~25 mdpi.com |
| n-Octyl-β-D-thioglucopyranoside | OTG | 9 mM (0.28%) cube-biotech.com | - |
This table is interactive. Users can sort columns by clicking on the headers.
Integration into High-Throughput Screening Platforms for Membrane Protein Research
The sheer number of membrane proteins identified through genomics initiatives far outpaces our ability to characterize them individually. researchgate.net This disparity has driven the development of high-throughput (HTP) platforms for the cloning, expression, solubilization, and purification of membrane proteins on a large scale. nih.govnih.gov These platforms are essential for structural genomics, which aims to determine a large number of protein structures to understand the breadth of biological function. nih.gov
Detergents are a cornerstone of these HTP pipelines. nih.gov After expression, typically in bacterial or yeast systems, HTP methods are employed for direct detergent extraction from cell lysates, followed by automated affinity purification. nih.gov The choice of detergent is critical, as a successful HTP campaign relies on a robust method that works for a wide range of targets. nih.gov
Octyl β-D-thiogalactopyranoside's utility in these platforms lies in its effectiveness for non-denaturing protein solubilization. caymanchem.com It can be integrated into 96-well plate formats for parallel screening of solubilization conditions. nih.gov For example, a platform might screen a panel of vectors and expression strains against a panel of detergents, including OTG, to rapidly identify conditions that yield sufficient quantities of stable protein. nih.gov The success of these platforms is often measured by the number of proteins that can be advanced to crystallization trials or other structural biology techniques. researchgate.net The development of efficient HTP screening is crucial for tackling the vast number of uncharacterized membrane proteins, many of which are potential drug targets. semanticscholar.org
Potential in Advancing Drug Delivery System Research and Drug Target Characterization
Non-ionic surfactants are widely used in the pharmaceutical industry to enhance the solubility of poorly water-soluble drugs, stabilize emulsions, and improve bioavailability. researchgate.netmdpi.com They can form micelles that encapsulate hydrophobic drug molecules, creating stable nanoscale delivery systems. mdpi.com This is a key area of research for developing more effective drug formulations. mdpi.com While much of the focus has been on surfactants like polysorbates and poloxamers, the unique properties of thioglycosides like OTG present opportunities for novel drug delivery applications. nih.gov
Beyond its potential in formulation, OTG plays a more immediate and significant role in drug target characterization. Membrane proteins constitute over 60% of all clinical drug targets, but their hydrophobicity makes them notoriously difficult to study. nuvisan.com Effective solubilization and purification are prerequisites for virtually all methods of characterization, from biophysical assays to structural determination.
A notable application of OTG is in reducing endotoxin (B1171834) contamination in purified protein preparations. nih.govresearchgate.net Endotoxins can interfere with cellular assays, and their removal is critical for obtaining accurate data on a drug candidate's interaction with its target. nih.gov Research has shown that using an OTG wash during chromatography can disrupt endotoxin-protein interactions, leading to a purer protein product. nih.govresearchgate.net This improved purity allows for more effective screening of lead candidate molecules by lowering the background in functional assays, such as those involving T-cell responses. nih.gov By providing higher quality protein targets, OTG directly contributes to the reliability of preclinical drug discovery and the characterization of molecular interactions. researchgate.net
Theoretical Modeling and Simulation of Detergent-Biomolecule Interactions
While experimental screening methods are invaluable, they can be time-consuming and resource-intensive. Theoretical modeling and computational simulations, particularly molecular dynamics (MD), offer a powerful complementary approach to understanding the interactions between detergents, membrane proteins, and lipids at an atomic level. pwvas.orgresearchgate.net
MD simulations can model the self-assembly of detergent molecules into micelles and predict their size, shape, and aggregation number. pwvas.org These simulations provide insights into how a detergent micelle forms around the hydrophobic transmembrane regions of a protein, which is crucial for maintaining its stability and native fold outside the cell membrane. acs.org By simulating the dynamics of the protein-detergent complex, researchers can assess how different detergents affect protein conformation and flexibility. acs.org
For a detergent like Octyl β-D-thiogalactopyranoside, simulations could elucidate how the presence of the sulfur atom in the glycosidic bond, which increases its hydrophobicity compared to its oxygen-containing analog (OG), influences micelle properties and interaction with proteins. researchgate.netacs.org These computational studies can help rationalize experimental observations, such as why one detergent is better at stabilizing a particular protein than another. acs.org Ultimately, a deeper theoretical understanding of detergent-biomolecule interactions can guide the rational design of novel detergents and lead to more predictive and efficient screening protocols, accelerating the pace of membrane protein research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
